molecular formula C25H21NO5 B556956 Fmoc-hydroxy-tic-oh CAS No. 178432-49-0

Fmoc-hydroxy-tic-oh

Cat. No.: B556956
CAS No.: 178432-49-0
M. Wt: 415.4 g/mol
InChI Key: ZBLZSUJEVZOPJV-QHCPKHFHSA-N
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Description

Fmoc-hydroxy-tic-oh, also known as fluorenylmethyloxycarbonyl-hydroxy-tetrahydroisoquinoline-carboxylic acid, is a derivative of tetrahydroisoquinoline. It is commonly used in peptide synthesis as a protecting group for amines. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Mechanism of Action

Target of Action

The primary target of Fmoc-hydroxy-tic-oh is the amino group of an amino acid . The Fmoc group, short for 9-fluorenylmethoxycarbonyl, is a base-labile protecting group used in the chemical synthesis of peptides . It is used to protect the amino group during peptide synthesis, preventing it from reacting prematurely .

Mode of Action

The Fmoc group interacts with its target, the amino group, by forming a bond that protects the amino group from reacting with other compounds during peptide synthesis . This protection is crucial for the successful synthesis of peptides . The Fmoc group is removed using a base, usually piperidine , revealing the amino group and allowing it to participate in peptide bond formation .

Biochemical Pathways

The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group during the early stages of synthesis, allowing for the precise formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group is removed, revealing the amino group and allowing it to participate in further reactions .

Pharmacokinetics

The fmoc group is known to be stable under acidic conditions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . By protecting the amino group, the Fmoc group allows for the precise assembly of peptide chains . Once the Fmoc group is removed, the amino group is free to participate in further reactions, leading to the formation of complex peptides .

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy and stability of this compound. Additionally, the presence of other reactive compounds can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-hydroxy-tic-oh typically involves multiple stepsThe final step involves carboxylation to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-hydroxy-tic-oh undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Scientific Research Applications

Fmoc-hydroxy-tic-oh has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Boc-hydroxy-tic-oh: Uses tert-butyloxycarbonyl as a protecting group, which is acid-labile.

    Cbz-hydroxy-tic-oh: Uses benzyloxycarbonyl as a protecting group, which is removed by hydrogenolysis.

Uniqueness

Fmoc-hydroxy-tic-oh is unique due to its base-labile fluorenylmethyloxycarbonyl group, which allows for selective deprotection under mild basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where other protecting groups might not be as effective .

Properties

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLZSUJEVZOPJV-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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